molecular formula C30H42I2N2O2 B13746382 3-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide CAS No. 23617-25-6

3-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide

Cat. No.: B13746382
CAS No.: 23617-25-6
M. Wt: 716.5 g/mol
InChI Key: XLBSPSPTUCNSTL-UHFFFAOYSA-L
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Description

3-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide is a chemical compound with the molecular formula C26H32I2N2O2 It is known for its unique structure, which includes a pipecolinium core and a biphenyl moiety connected by oxoethylene linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide typically involves the reaction of pipecolinium derivatives with biphenyl-based intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

    Nucleophiles: Ammonia, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction could produce reduced pipecolinium compounds. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

3-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pipecoline: A related compound with a similar pipecolinium structure but different substituents.

    4,4’-Biphenyl derivatives: Compounds with biphenyl cores and various functional groups.

    Oxoethylene-linked compounds: Molecules with oxoethylene linkers connecting different moieties.

Uniqueness

3-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide is unique due to its specific combination of pipecolinium and biphenyl structures, which confer distinct chemical and biological properties

Properties

CAS No.

23617-25-6

Molecular Formula

C30H42I2N2O2

Molecular Weight

716.5 g/mol

IUPAC Name

2-(1,3-dimethylpiperidin-1-ium-1-yl)-1-[4-[4-[2-(1,3-dimethylpiperidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;diiodide

InChI

InChI=1S/C30H42N2O2.2HI/c1-23-7-5-17-31(3,19-23)21-29(33)27-13-9-25(10-14-27)26-11-15-28(16-12-26)30(34)22-32(4)18-6-8-24(2)20-32;;/h9-16,23-24H,5-8,17-22H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

XLBSPSPTUCNSTL-UHFFFAOYSA-L

Canonical SMILES

CC1CCC[N+](C1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC(C4)C)C.[I-].[I-]

Origin of Product

United States

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